molecular formula C25H34N2O2 B2847190 Fmoc-DADec HCl CAS No. 1823474-75-4

Fmoc-DADec HCl

Cat. No.: B2847190
CAS No.: 1823474-75-4
M. Wt: 394.559
InChI Key: FBYFMJUMAZQHAO-UHFFFAOYSA-N
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Description

Fmoc-DADec HCl, also known as 9-fluorenylmethyloxycarbonyl-2,3-diaminodecanoic acid hydrochloride, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS).

Mechanism of Action

Target of Action

The primary target of Fmoc-DADec HCl is the amine group of amino acids . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .

Mode of Action

This compound operates by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a temporary protective barrier around the amine group, preventing it from engaging in adverse nucleophilic reactions with electrophiles .

Biochemical Pathways

The Fmoc group is integral to the biochemical pathway of peptide synthesis . It allows for the rapid and efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its introduction and removal during peptide synthesis . The Fmoc group is introduced by reacting the amine with Fmoc-Cl . It is then rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .

Result of Action

The result of this compound’s action is the successful synthesis of peptides without interference from adverse nucleophilic reactions . The Fmoc group’s protective action allows for the assembly of peptides in a controlled manner, contributing to the creation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the pH of the system . For instance, the type of gel formed by Fmoc amino acids depends on the final pH of the system . Additionally, the Fmoc group is stable under trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, making it suitable for various chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DADec HCl typically involves the following steps:

    Protection of the Amino Group: The amino group of 2,3-diaminodecanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Formation of the Hydrochloride Salt: The protected amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale protection of the amino group using automated reactors.
  • Purification of the product through crystallization or chromatography.
  • Conversion to the hydrochloride salt and subsequent drying to obtain the final product.

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution Reactions: The amino groups can undergo substitution reactions with various electrophiles to form new derivatives.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling additives (e.g., hydroxybenzotriazole).

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in anhydrous conditions.

Major Products:

    Deprotected Amino Acid: Removal of the Fmoc group yields 2,3-diaminodecanoic acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.

Chemistry:

    Peptide Synthesis: this compound is extensively used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of novel proteins and enzymes with specific functions.

Medicine:

    Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Utilized in the production of synthetic peptides for research and industrial applications.

Mechanism:

    Deprotection: The Fmoc group is removed by nucleophilic attack of piperidine, resulting in the formation of a free amino group.

    Coupling: The free amino group can then participate in peptide bond formation through nucleophilic attack on activated carboxyl groups.

Molecular Targets and Pathways:

    Peptide Synthesis Pathway: The compound is involved in the stepwise assembly of peptide chains on solid supports.

Comparison with Similar Compounds

    Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Ornithine: Similar in structure and used for introducing additional amino groups into peptides.

Uniqueness:

    Fmoc-DADec HCl: is unique due to the presence of two amino groups on the decanoic acid backbone, allowing for the synthesis of branched peptides and complex structures.

By providing a comprehensive overview of this compound, this article highlights its significance in various scientific and industrial applications

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(10-aminodecyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2.ClH/c26-17-11-5-3-1-2-4-6-12-18-27-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24;/h7-10,13-16,24H,1-6,11-12,17-19,26H2,(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTRLIXVRCUTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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